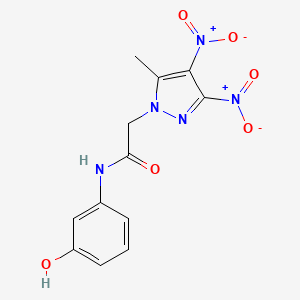
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction. The compound has gained significant attention in scientific research due to its potential therapeutic applications in the field of pain management and addiction treatment.
作用机制
The mechanism of action of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine involves its binding to the μ-opioid receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the inhibition of pain signals and the release of endogenous opioids, which further enhance the analgesic effects of the compound. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has also been shown to have a lower potential for abuse and addiction compared to other opioids, making it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to produce potent analgesic effects in animal models of acute and chronic pain. The compound has also been shown to have a longer duration of action and a lower potential for tolerance compared to other opioids. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to have a minimal effect on respiratory function and cardiovascular parameters, which are common side effects of opioids.
实验室实验的优点和局限性
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, which allows for precise control of experimental conditions. The compound also has a low potential for abuse and addiction, making it a safer alternative to other opioids. However, the complex synthesis process and the high cost of the compound may limit its use in some research settings.
未来方向
There are several future directions for research on 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine, including the development of new pain medications that are based on the compound's structure and mechanism of action. The compound's potential for the treatment of addiction and withdrawal symptoms also warrants further investigation. Additionally, the development of new synthesis methods and purification techniques may help to reduce the cost and increase the availability of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine for research purposes.
合成方法
The synthesis of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine involves the reaction of 3-methylcyclohexylamine with 4-methylpiperazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by hydrogenation. The synthesis of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment. The compound has been shown to have a high affinity and selectivity for the μ-opioid receptor, which is responsible for the analgesic effects of opioids. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to be highly effective in reducing pain in animal models of acute and chronic pain.
属性
IUPAC Name |
4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-4-3-5-12(10-11)13-15-8-6-14(2)7-9-15/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVMEJIUEFTOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5028631.png)
![N-[2-(2-cyclododecylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5028636.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5028645.png)
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-3-methylbenzamide](/img/structure/B5028661.png)
![1-(4-methylphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B5028668.png)
![N-(sec-butyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5028672.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5028676.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028705.png)
![1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5028713.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5028719.png)
